molecular formula C13H18N2 B13257404 4-[(2-Methylpentan-3-yl)amino]benzonitrile

4-[(2-Methylpentan-3-yl)amino]benzonitrile

Cat. No.: B13257404
M. Wt: 202.30 g/mol
InChI Key: WGCIIBHYINWPHY-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(2-methylpentan-3-ylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-13(10(2)3)15-12-7-5-11(9-14)6-8-12/h5-8,10,13,15H,4H2,1-3H3

InChI Key

WGCIIBHYINWPHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

4-[(2-Methylpentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-Methylpentan-3-yl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Medicine: Research involving this compound includes the development of potential pharmaceutical agents targeting specific biological pathways.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(2-Methylpentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the study. The pathways involved in its action are typically related to the biological processes being investigated .

Comparison with Similar Compounds

4-[(2-Methylpentan-3-yl)amino]benzonitrile can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 4-[(2-Methylpentan-3-yl)amino]benzonitrile in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

4-[(2-Methylpentan-3-yl)amino]benzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(2-Methylpentan-3-yl)amino]benzonitrile can be summarized as follows:

  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.30 g/mol
  • IUPAC Name : 4-(2-Methylpentan-3-ylamino)benzonitrile

The compound features a benzonitrile moiety substituted with a branched alkyl amine, which may influence its interaction with biological targets.

The biological activity of 4-[(2-Methylpentan-3-yl)amino]benzonitrile is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate physiological responses.
  • Nucleophilic Activity : The amine group can act as a nucleophile in biochemical reactions, potentially leading to the formation of covalent bonds with target molecules.

Biological Activity and Therapeutic Applications

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that 4-[(2-Methylpentan-3-yl)amino]benzonitrile exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest and apoptosis
HeLa (Cervical)10DNA damage response activation
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against certain bacterial strains, potentially through inhibition of bacterial growth and biofilm formation.

Case Studies and Research Findings

  • Cytotoxicity Assay : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
  • Mechanistic Studies : In vitro experiments revealed that treatment with 4-[(2-Methylpentan-3-yl)amino]benzonitrile led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its anticancer activity.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.

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